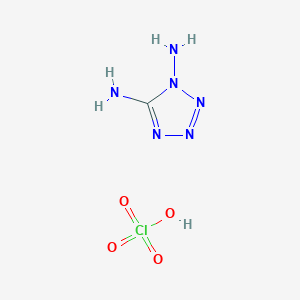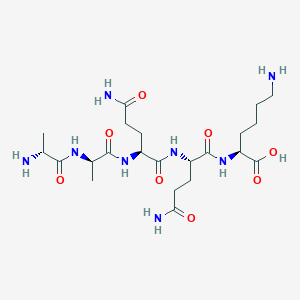
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is a synthetic peptide composed of five amino acids: phenylalanine, proline, leucine, proline, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of protected amino acids and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclic peptides, while substitution can result in modified peptides with altered sequences.
Aplicaciones Científicas De Investigación
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to fit into binding sites on target proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine:
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. Its combination of hydrophobic and hydrophilic amino acids allows for diverse interactions with biological molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
847069-43-6 |
|---|---|
Fórmula molecular |
C28H42N6O5 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H42N6O5/c1-17(2)15-21(28(39)34-14-8-11-22(34)25(36)31-18(3)24(30)35)32-26(37)23-12-7-13-33(23)27(38)20(29)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-23H,7-8,11-16,29H2,1-3H3,(H2,30,35)(H,31,36)(H,32,37)/t18-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
CXIHXMUUJFWFJU-SVXFZJLFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
